molecular formula C19H22ClN3O3S B2709681 N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 694508-24-2

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2709681
CAS No.: 694508-24-2
M. Wt: 407.91
InChI Key: IFQLYQCBGAHOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is an organic compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Sulfonylation: The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of the sulfonylated piperazine derivative.

    Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfonylated derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or sulfonyl groups.

Scientific Research Applications

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but lacks the chloro substituent.

    N-(4-{[4-(5-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but lacks the methyl group.

Uniqueness

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of both the 5-chloro and 2-methyl substituents on the phenyl ring, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-14-3-4-16(20)13-19(14)22-9-11-23(12-10-22)27(25,26)18-7-5-17(6-8-18)21-15(2)24/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQLYQCBGAHOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.